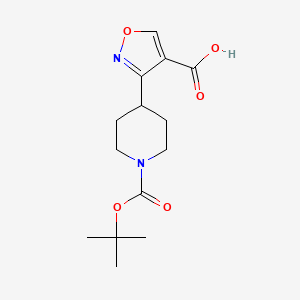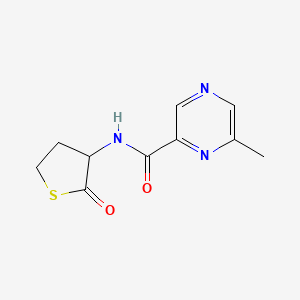![molecular formula C19H19NO6S2 B2787489 methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate CAS No. 2034257-72-0](/img/structure/B2787489.png)
methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate is a complex organic compound known for its multi-functional chemical properties. This compound integrates various structural elements such as a benzo[b]thiophene moiety, which is a sulfur-containing aromatic ring, and a sulfonamide linkage, making it a hybrid molecule with potentially diverse biological and chemical activities.
作用机制
Target of Action
Thiophene-based analogs, which include the benzo[b]thiophene structure present in this compound, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, exhibiting properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic activities.
Mode of Action
It is known that thiophene derivatives can interact with various enzymes and receptors in biological systems . The presence of the benzo[b]thiophene moiety could potentially enhance the compound’s ability to bind to these targets, thereby modulating their activity.
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives , it is likely that this compound could influence multiple pathways. These could include pathways related to inflammation, microbial growth, hypertension, atherosclerosis, and cancer progression .
Pharmacokinetics
For instance, the methoxy group could enhance the compound’s lipophilicity, potentially improving its absorption and distribution within the body .
Result of Action
Given the range of biological activities associated with thiophene derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level. These could include the modulation of enzyme activity, alteration of receptor signaling, and the induction of cell cycle arrest or apoptosis in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate typically involves multi-step organic reactions. The starting material is usually a benzo[b]thiophene derivative, which undergoes several chemical transformations:
Formation of the Sulfonamide Linkage: : The benzo[b]thiophene derivative is reacted with an appropriate sulfonyl chloride under basic conditions, often using an organic base like triethylamine, to form the sulfonamide intermediate.
Hydroxyethyl Substitution: : The sulfonamide intermediate is then subjected to nucleophilic substitution with an epoxide or a haloalcohol to introduce the 2-hydroxyethyl group.
Coupling with the Benzoyl Component: : The final step involves esterification or amide coupling of the hydroxyethyl-substituted sulfonamide with 3-(4-methoxybenzoyl) chloride to yield the target compound.
Industrial Production Methods
Industrial production methods would likely optimize the aforementioned synthetic routes for scalability and efficiency. This could involve:
Catalysts and Solvents: : Using specific catalysts to enhance reaction rates and yields, and selecting solvents that facilitate purification.
Continuous Flow Processes: : Implementing continuous flow chemistry to streamline the synthesis and minimize waste.
Purification Techniques: : Employing advanced purification techniques like crystallization and chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
Oxidation: : The thiophene ring can undergo oxidation reactions, potentially yielding sulfoxides or sulfones depending on the oxidizing agents used.
Reduction: : Reduction reactions may target the sulfonamide group, potentially converting it to an amine under strong reducing conditions.
Substitution: : The hydroxyethyl group can participate in substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Substitution: : Nucleophiles like halides, azides, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions but could include sulfoxides, sulfones, amines, and various substituted analogs.
科学研究应用
Methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate has significant potential in various scientific fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: : Potential therapeutic applications due to its sulfonamide moiety, which is a common pharmacophore in drug design.
Industry: : Could be used in the development of new materials or as a specialty chemical in industrial processes.
相似化合物的比较
Similar Compounds
Sulfanilamide: : A simple sulfonamide used as an antibacterial agent.
Benzothiophene Derivatives: : Other compounds containing the benzo[b]thiophene ring, which may have different substituents.
Methoxybenzoates: : Compounds with similar ester linkages but different functional groups.
Uniqueness
Methyl 3-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)-4-methoxybenzoate is unique due to its hybrid structure, combining the sulfonamide and benzo[b]thiophene moieties, which may confer distinct chemical and biological properties not seen in simpler analogs
属性
IUPAC Name |
methyl 3-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]-4-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S2/c1-25-16-8-7-12(19(22)26-2)9-18(16)28(23,24)20-10-15(21)14-11-27-17-6-4-3-5-13(14)17/h3-9,11,15,20-21H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQCKSVEPWNACT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-[cyclopentyl(methyl)sulfamoyl]-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2787416.png)




![2-(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)quinoline-3-carbonitrile](/img/structure/B2787425.png)


![3-[(4-fluorophenyl)sulfanyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2787429.png)
